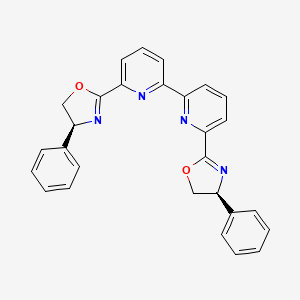

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and material science. The presence of oxazoline rings and bipyridine units in its structure contributes to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:

Formation of the Oxazoline Rings: The oxazoline rings are synthesized by reacting (S)-phenylglycine with an appropriate aldehyde under acidic conditions to form the corresponding oxazoline.

Coupling with Bipyridine: The oxazoline derivative is then coupled with 2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent such as toluene or DMF.

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that the process would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and nickel.

Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.

Substitution Reactions: The bipyridine unit can undergo substitution reactions, especially in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, DMF, or acetonitrile.

Major Products

The major products formed from these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.

科学研究应用

6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:

Catalysis: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Material Science: The compound is employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Biological Studies: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

Analytical Chemistry: Used in the development of sensors and detection systems for various analytes.

作用机制

The mechanism of action of 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and bipyridine units provide multiple coordination sites, allowing the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations through mechanisms such as oxidative addition, reductive elimination, and migratory insertion.

相似化合物的比较

Similar Compounds

2,2’-Bipyridine: A simpler ligand with similar coordination properties but lacking the chiral oxazoline rings.

4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with bulky substituents that influence its steric and electronic properties.

Uniqueness

6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to its chiral nature and the presence of oxazoline rings, which enhance its ability to induce enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis and other applications requiring chiral discrimination.

生物活性

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (CAS No. 273216-89-0) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of oxazoline ligands, which are known for their utility in asymmetric catalysis and as pharmacological agents.

- Molecular Formula : C28H22N4O2

- Molecular Weight : 446.50 g/mol

- Structure : The compound features a bipyridine backbone with two (S)-4-phenyl-4,5-dihydrooxazoline moieties attached.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that oxazoline-containing compounds can act as inhibitors for several enzymes. For instance, studies have shown that similar oxazoline derivatives exhibit significant inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the oxazoline ring can enhance or diminish inhibitory potency.

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| 6a | FAAH | 73 |

| 6b | FAAH | 6.8 |

This table illustrates the potency differences between various derivatives of oxazoline compounds against FAAH, highlighting how structural variations can impact biological activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on its efficacy against Leishmania donovani, a parasite responsible for leishmaniasis. The (S)-enantiomer showed significant activity against intramacrophage amastigotes with an IC50 value of approximately 31 ± 7 μM, while the (R)-enantiomer was inactive at all tested concentrations .

Case Study 1: FAAH Inhibition

In a comparative study involving various oxazoline derivatives, it was found that the chirality of the substituents plays a crucial role in determining inhibitory potency against FAAH. The (S)-enantiomer consistently demonstrated higher activity compared to its (R) counterpart. This finding underscores the importance of stereochemistry in drug design and development.

Case Study 2: Antileishmanial Activity

In another investigation into the antileishmanial properties of oxazoline derivatives, researchers employed molecular modeling and docking studies to elucidate the interaction between these compounds and their biological targets. The results indicated that specific interactions at the active site of oxidosqualene cyclase were critical for their inhibitory effects .

属性

IUPAC Name |

(4S)-4-phenyl-2-[6-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCOZILWCDLYHM-CLJLJLNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。